An In-depth Technical Guide to 4-Bromo-3-(trifluoromethyl)benzoic acid
An In-depth Technical Guide to 4-Bromo-3-(trifluoromethyl)benzoic acid
CAS Number: 161622-14-6
This technical guide provides a comprehensive overview of 4-Bromo-3-(trifluoromethyl)benzoic acid, a key building block in pharmaceutical and materials science research. The document details its physicochemical properties, spectroscopic data, a potential synthesis protocol, and its applications in drug discovery and polymer chemistry. This guide is intended for researchers, scientists, and professionals in drug development.
Physicochemical and Safety Data
Quantitative data for 4-Bromo-3-(trifluoromethyl)benzoic acid is summarized in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 161622-14-6 | |
| Molecular Formula | C₈H₄BrF₃O₂ | |
| Molecular Weight | 269.02 g/mol | |
| Physical Form | White to Yellow or pink Solid | |
| Purity | >98.0% | |
| Storage Temperature | Room Temperature |
Table 2: Safety Information
| Hazard Statement(s) | Precautionary Statement(s) | Signal Word | Pictogram(s) |
| H315, H319, H335 (Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation) | P261, P305, P338, P351 (Avoid breathing dust/fume/gas/mist/vapours/spray, IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | Warning | GHS07 (Exclamation mark) |
Source:
Spectroscopic Data
Expected ¹H NMR (Nuclear Magnetic Resonance) Data: The ¹H NMR spectrum is expected to show three aromatic protons. The proton ortho to the carboxylic acid group would likely appear as a doublet, the proton ortho to the bromine atom as another doublet, and the proton between the bromine and trifluoromethyl groups as a doublet of doublets.
Expected ¹³C NMR Data: The ¹³C NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon of the carboxylic acid group is expected to have a chemical shift in the range of 165-175 ppm. The carbon attached to the trifluoromethyl group will show a quartet due to C-F coupling. The carbon attached to the bromine atom will also have a characteristic chemical shift. Aromatic carbons will appear in the 120-140 ppm region.[1]
Expected IR (Infrared) Spectroscopy Data: The IR spectrum is expected to exhibit a broad O-H stretch characteristic of a carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A strong, sharp absorption band around 1700 cm⁻¹ corresponding to the C=O (carbonyl) stretch of the carboxylic acid is also anticipated.[2] Aromatic C-H and C=C stretching vibrations will be observed in their respective characteristic regions.
Expected MS (Mass Spectrometry) Data: The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. Fragmentation patterns would likely involve the loss of the carboxylic acid group and the trifluoromethyl group.
Experimental Protocols
A detailed experimental protocol for the synthesis of 4-Bromo-3-(trifluoromethyl)benzoic acid is not explicitly available. However, a plausible synthetic route can be devised based on established organic chemistry principles and published procedures for structurally similar compounds, such as the synthesis of 4-Bromo-3-(trifluoromethyl)aniline.[3]
Proposed Synthesis of 4-Bromo-3-(trifluoromethyl)benzoic acid:
A potential two-step synthesis can be proposed starting from 3-(trifluoromethyl)benzoic acid. The first step would involve the bromination of the aromatic ring, followed by the conversion of the resulting aniline to a benzoic acid via a Sandmeyer-type reaction.
Step 1: Bromination of 3-(Trifluoromethyl)aniline to 4-Bromo-3-(trifluoromethyl)aniline
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Materials: 3-(Trifluoromethyl)aniline, N-Bromosuccinimide (NBS), N,N-Dimethylformamide (DMF), Dichloromethane, Sodium hydroxide solution, Water.
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Procedure:
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Dissolve 3-(trifluoromethyl)aniline in DMF in a round-bottom flask.
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Cool the solution to 0-5 °C in an ice bath.
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Slowly add a solution of N-Bromosuccinimide (NBS) in DMF dropwise to the aniline solution while maintaining the temperature. The para-substituted product is expected to be the major product due to the directing effects of the amino group and steric hindrance from the trifluoromethyl group.[3]
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete, pour the mixture into water and extract the product with dichloromethane.
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Wash the organic layer with a dilute sodium hydroxide solution and then with water.
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Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 4-Bromo-3-(trifluoromethyl)aniline.
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The crude product can be purified by column chromatography or recrystallization.
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Step 2: Conversion of 4-Bromo-3-(trifluoromethyl)aniline to 4-Bromo-3-(trifluoromethyl)benzoic acid (via Sandmeyer Reaction)
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Materials: 4-Bromo-3-(trifluoromethyl)aniline, Sodium nitrite, Hydrochloric acid, Copper(I) cyanide or other suitable reagents for the Sandmeyer reaction, Sulfuric acid, Water.
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Procedure:
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Dissolve 4-Bromo-3-(trifluoromethyl)aniline in a mixture of hydrochloric acid and water and cool to 0-5 °C.
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Slowly add a solution of sodium nitrite in water to form the diazonium salt.
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In a separate flask, prepare a solution of copper(I) cyanide in a suitable solvent.
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Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. Nitrogen gas will be evolved.
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After the addition is complete, heat the reaction mixture to ensure the completion of the reaction.
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The resulting nitrile can then be hydrolyzed to the carboxylic acid by heating with a strong acid, such as sulfuric acid.
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Cool the reaction mixture and extract the product with a suitable organic solvent.
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Wash the organic layer with water, dry it over anhydrous sodium sulfate, and remove the solvent to yield the crude 4-Bromo-3-(trifluoromethyl)benzoic acid.
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Purify the product by recrystallization or column chromatography.
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Applications in Research and Development
4-Bromo-3-(trifluoromethyl)benzoic acid is a valuable building block in medicinal chemistry and materials science due to its unique structural features.
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Drug Discovery: The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The bromine atom serves as a versatile handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse molecular fragments to explore structure-activity relationships (SAR).[4] Derivatives of similar compounds have shown potential as antibacterial agents. For instance, compounds with 3-trifluoromethyl-4-halo substitutions have demonstrated good antibacterial activity.[5]
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Materials Science: This compound can be used as a monomer in the synthesis of specialized polymers. The presence of the trifluoromethyl group can impart desirable properties to the resulting polymers, such as enhanced thermal stability and chemical resistance.[4]
Signaling Pathways and Biological Activity
While there is no direct evidence of 4-Bromo-3-(trifluoromethyl)benzoic acid itself being involved in specific signaling pathways, its derivatives have been shown to possess biological activity. For example, pyrazole derivatives containing a 4-bromo-3-chloro-substituted aniline moiety have been investigated as antibacterial agents.[5] This suggests that molecules synthesized from 4-Bromo-3-(trifluoromethyl)benzoic acid could potentially target bacterial pathways. Further research is needed to elucidate the specific biological targets and mechanisms of action of its derivatives.
Visualizations
References
- 1. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
